Cas no 338400-41-2 ((2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal)
![(2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal structure](https://ja.kuujia.com/images/noimg.png)
(2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal 化学的及び物理的性質
名前と識別子
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- (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal
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- MDL: MFCD00975094
(2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669204-5mg |
1-(4-Chlorophenyl)-2-((4-chlorophenyl)diazenyl)-3-hydroxyprop-2-en-1-one |
338400-41-2 | 98% | 5mg |
¥ĽLJƑ | 2023-07-25 | |
A2B Chem LLC | AI71931-500mg |
(2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal |
338400-41-2 | >90% | 500mg |
$720.00 | 2024-04-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00877066-1g |
(2Z)-3-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal |
338400-41-2 | 90% | 1g |
¥4193.0 | 2023-03-20 | |
Ambeed | A902757-1g |
(2Z)-3-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal |
338400-41-2 | 90% | 1g |
$611.0 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669204-1mg |
1-(4-Chlorophenyl)-2-((4-chlorophenyl)diazenyl)-3-hydroxyprop-2-en-1-one |
338400-41-2 | 98% | 1mg |
¥ǬīĽ | 2023-07-25 | |
abcr | AB579862-1 g |
3-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal; . |
338400-41-2 | 1g |
€1,312.80 | 2023-03-20 | ||
abcr | AB579862-1g |
3-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal; . |
338400-41-2 | 1g |
€1312.80 | 2024-04-15 | ||
A2B Chem LLC | AI71931-10mg |
(2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal |
338400-41-2 | >90% | 10mg |
$240.00 | 2024-04-20 | |
abcr | AB579862-500mg |
3-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal; . |
338400-41-2 | 500mg |
€678.60 | 2024-04-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669204-50mg |
1-(4-Chlorophenyl)-2-((4-chlorophenyl)diazenyl)-3-hydroxyprop-2-en-1-one |
338400-41-2 | 98% | 50mg |
¥ŃLJǑŃ | 2023-07-25 |
(2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal 関連文献
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
(2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanalに関する追加情報
Chemical Profile of (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal (CAS No. 338400-41-2)
(2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 338400-41-2, belongs to a class of molecules that exhibit promising properties for further investigation in drug discovery and development. The presence of multiple functional groups, including aldehyde, hydrazine, and aromatic rings, makes this compound a versatile scaffold for medicinal chemistry applications.
The molecular structure of (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal consists of a central oxopropyl group flanked by two aromatic rings substituted with chlorine atoms. This arrangement contributes to the compound's reactivity and potential interactions with biological targets. The aldehyde functionality at the 3-position is particularly noteworthy, as it serves as a key site for further chemical modifications and bioconjugation strategies.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds that exhibit therapeutic effects. The structural motif of (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal aligns well with this trend, as it incorporates elements commonly found in bioactive molecules. Specifically, the hydrazine moiety and the adjacent aldehyde group can participate in various chemical reactions, including condensation reactions with ketones or aldehydes, leading to the formation of Schiff bases. These derivatives have been extensively studied for their potential applications in pharmaceuticals, agrochemicals, and materials science.
One of the most compelling aspects of (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal is its potential as a precursor for the synthesis of more complex pharmacological agents. The chlorine substituents on the aromatic rings enhance its reactivity towards nucleophilic substitution reactions, allowing for the introduction of diverse functional groups at specific positions. This flexibility makes it an attractive candidate for structure-based drug design and optimization.
Recent studies have highlighted the importance of understanding the physicochemical properties of such compounds to predict their biological behavior. The LogP (logarithm of partition coefficient) value of (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal, which is influenced by its hydrophobicity and aromaticity, plays a crucial role in determining its oral bioavailability and membrane permeability. These factors are critical for assessing its suitability as an active pharmaceutical ingredient (API).
The synthesis of (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between hydrazine derivatives and β-ketoesters or α-halo ketones. The use of protecting group strategies is often necessary to prevent unwanted side reactions and to facilitate selective functionalization.
In terms of biological activity, preliminary investigations have suggested that derivatives of this compound may exhibit various pharmacological effects. For instance, some related structures have shown anti-inflammatory, antimicrobial, and antioxidant properties in in vitro assays. While comprehensive pharmacological studies on (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal are still limited, these findings underscore its potential as a lead compound for further exploration.
The role of computational chemistry in drug discovery has become increasingly prominent in recent years. Molecular modeling techniques can be employed to predict the binding affinity of this compound to target proteins and to identify optimal analogs with enhanced activity. By leveraging these computational tools, researchers can accelerate the process of identifying promising candidates for experimental validation.
The industrial relevance of (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal extends beyond academic research. Its synthesis can be scaled up for large-scale production using established organic synthesis protocols. The development of efficient synthetic routes not only reduces costs but also improves the sustainability of pharmaceutical manufacturing processes.
In conclusion, (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal (CAS No. 338400-41-2) represents a fascinating molecule with significant potential in medicinal chemistry. Its unique structural features and reactivity make it a valuable scaffold for developing novel therapeutic agents. Further research is warranted to explore its full biological spectrum and to optimize its pharmacokinetic properties for clinical applications.
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